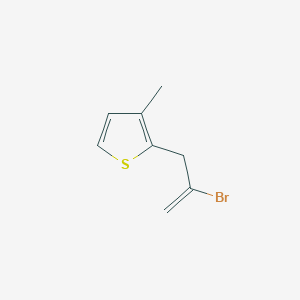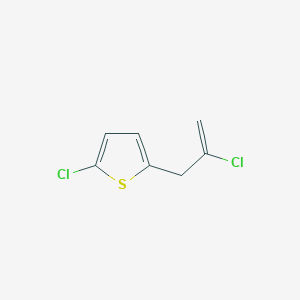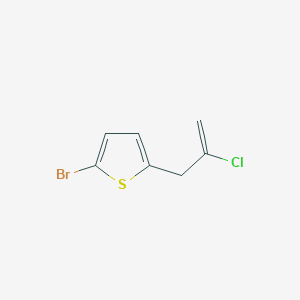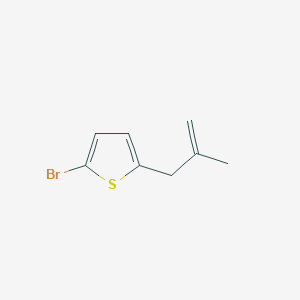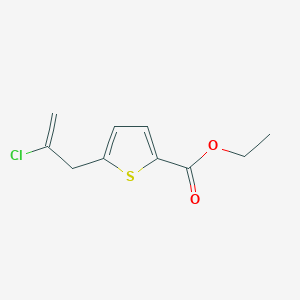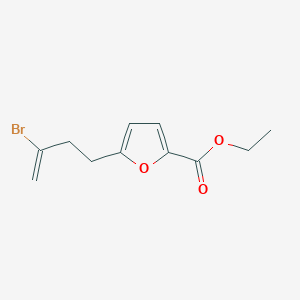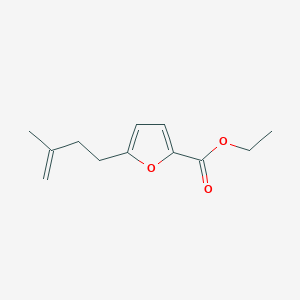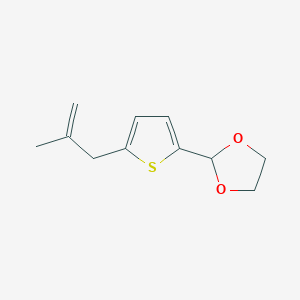
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene
Übersicht
Beschreibung
3-(5-(1,3-Dioxolan-2-yl)-2-thienyl)-2-methyl-1-propene (3-(5-thienyl)-2-methyl-1-propene) is a synthetic compound that belongs to the dioxolane family of compounds. It is an organic compound with a molecular formula of C10H12O2S. 3-(5-thienyl)-2-methyl-1-propene has been used in a variety of scientific research applications, including as a potential therapeutic agent for treating a range of diseases.
Wissenschaftliche Forschungsanwendungen
3-(5-thienyl)-2-methyl-1-propene has been used in a variety of scientific research applications, including as a potential therapeutic agent for treating a range of diseases. For example, it has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of a variety of cancer cell lines. Additionally, it has been studied for its potential use in treating inflammation, as it has been found to reduce inflammation in animal models.
Wirkmechanismus
The exact mechanism of action of 3-(5-thienyl)-2-methyl-1-propene is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules. Additionally, it has been found to inhibit the activity of certain transcription factors that are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(5-thienyl)-2-methyl-1-propene has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules. Additionally, it has been found to inhibit the activity of certain transcription factors that are involved in the regulation of inflammatory responses. Additionally, it has been found to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(5-thienyl)-2-methyl-1-propene in laboratory experiments has several advantages. For example, it is a relatively inexpensive compound to synthesize and is available in a variety of forms, such as powder, solution, and crystals. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-(5-thienyl)-2-methyl-1-propene. For example, further research could be conducted to investigate its potential use as an anti-cancer agent or to explore its potential use in other therapeutic applications. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Additionally, further research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be conducted to explore the potential applications of this compound in industry, such as in the production of pharmaceuticals or other chemicals.
Eigenschaften
IUPAC Name |
2-[5-(2-methylprop-2-enyl)thiophen-2-yl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)7-9-3-4-10(14-9)11-12-5-6-13-11/h3-4,11H,1,5-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWGEUKGVSUTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(S1)C2OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




